Wiskostatin

Description

induces folding of N-WASP's GTPase-binding domain into its autoinhibited conformation; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

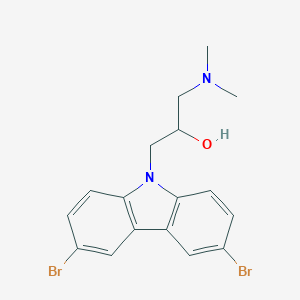

1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBJEDZHBUPBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893518 |

Source

|

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253449-04-6 |

Source

|

| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wiskostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wiskostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Wiskostatin's Mechanism of Action on the Actin Cytoskeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wiskostatin is a potent, cell-permeable small molecule inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP). It allosterically stabilizes the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent initiation of actin polymerization via the Arp2/3 complex. This inhibitory action makes Wiskostatin a valuable tool for studying actin dynamics in various cellular processes. However, its utility is nuanced by significant off-target effects, most notably the depletion of cellular ATP levels, which can induce a broad range of non-specific cellular responses. This guide provides a comprehensive overview of Wiskostatin's mechanism of action, its off-target effects, quantitative data on its activity, and detailed experimental protocols for its use in research.

Introduction

The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular functions, including cell motility, morphogenesis, endocytosis, and cytokinesis. The precise spatial and temporal regulation of actin polymerization is therefore critical for cellular homeostasis. A key orchestrator of branched actin filament nucleation is the Arp2/3 complex, which is activated by Nucleation Promoting Factors (NPFs) of the Wiskott-Aldrich Syndrome Protein (WASP) family. Neural WASP (N-WASP) is a ubiquitously expressed member of this family that integrates upstream signals, such as those from the Rho GTPase Cdc42 and the phosphoinositide PIP2, to trigger Arp2/3-mediated actin polymerization.

Wiskostatin has emerged as a widely used chemical probe to investigate the roles of N-WASP in these processes. This technical guide delves into the core mechanism of Wiskostatin's action, presents its known off-target effects, summarizes key quantitative data, and provides detailed protocols for its application in experimental settings.

Core Mechanism of Action: Stabilization of N-WASP Autoinhibition

The primary mechanism of Wiskostatin's action is its ability to bind to and stabilize the autoinhibited conformation of N-WASP.[1][2][3] In its inactive state, N-WASP exists in a closed conformation where the C-terminal VCA (Verprolin homology, Central, and Acidic) domain, responsible for binding and activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[3]

Wiskostatin interacts with a cleft in the regulatory GBD of N-WASP.[3] This binding event enhances the affinity between the GBD and the VCA domain, effectively locking N-WASP in its autoinhibited state.[3] By stabilizing this closed conformation, Wiskostatin prevents the conformational changes that are necessary for N-WASP activation by its upstream regulators, Cdc42 and PIP2.[2] Consequently, the VCA domain remains inaccessible to the Arp2/3 complex, leading to the inhibition of actin nucleation and polymerization.[1][2]

Below is a diagram illustrating the signaling pathway of Wiskostatin's inhibitory action on N-WASP.

Off-Target Effects and Cellular Consequences

While Wiskostatin is a valuable tool for studying N-WASP, it is crucial to consider its off-target effects, which can significantly impact experimental outcomes and their interpretation.

Depletion of Cellular ATP

A major off-target effect of Wiskostatin is the rapid, profound, and irreversible decrease in cellular ATP levels.[4][5][6] This effect is dose-dependent and can lead to global disruption of ATP-dependent cellular processes, including membrane trafficking, protein synthesis, and maintenance of ion gradients.[4][5][6] The depletion of ATP is not a consequence of N-WASP inhibition but rather a separate, non-specific effect of the compound.[4][5]

The following diagram illustrates the impact of Wiskostatin on cellular ATP and its downstream consequences.

Inhibition of Dynamin and Endocytosis

Wiskostatin has also been shown to inhibit dynamin, a GTPase essential for scission of endocytic vesicles, with an IC50 of 20.7 µM.[1] This leads to the potent inhibition of clathrin-mediated endocytosis, with a reported IC50 of 6.9 µM.[1] These effects are independent of its action on N-WASP.

Other Reported Cellular Effects

Studies have reported various other cellular effects of Wiskostatin, including disassembly of podosomes, inhibition of phagocytosis, and disruption of cytokinesis.[1][7] While some of these effects may be linked to the inhibition of N-WASP-mediated actin dynamics, the contribution of off-target effects, particularly ATP depletion, must be carefully considered. For instance, the inhibition of cytokinesis by Wiskostatin could not be fully replicated by N-WASP knockdown, suggesting the involvement of other targets or pathways.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of Wiskostatin.

| Target/Process | IC50 Value | Notes | Reference(s) |

| N-WASP Inhibition | < 10 µM | Inhibition of N-WASP-mediated actin polymerization. | [2] |

| Direct Actin Polymerization | 140 µM | High concentration required, indicating it is not a direct actin polymerization inhibitor. | [8] |

| Dynamin Inhibition | 20.7 µM | Off-target effect. | [1] |

| Clathrin-Mediated Endocytosis | 6.9 µM | Off-target effect, likely downstream of dynamin inhibition. | [1] |

Table 1: IC50 Values of Wiskostatin

| Wiskostatin Concentration | Effect on Cellular ATP Levels in MDCK cells (after 1 hour) | Reference(s) |

| 10 µM | ~20% decrease | [5] |

| 25 µM | ~80% decrease | [5] |

| 50 µM | >90% decrease | [5] |

Table 2: Effect of Wiskostatin on Cellular ATP Levels

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Wiskostatin.

Pyrene-Actin Polymerization Assay

This in vitro assay is used to measure the effect of Wiskostatin on N-WASP-mediated actin polymerization.

Materials:

-

Purified N-WASP protein

-

Purified Arp2/3 complex

-

Monomeric actin (a fraction of which is pyrene-labeled)

-

Wiskostatin (dissolved in DMSO)

-

Activators (e.g., GTPγS-loaded Cdc42, PIP2-containing liposomes)

-

Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

-

Fluorometer

Procedure:

-

Prepare a master mix of monomeric actin (e.g., 2 µM final concentration) with 5-10% pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

-

In a multi-well plate or cuvette, combine N-WASP (e.g., 50-100 nM), Arp2/3 complex (e.g., 20-50 nM), and activators (e.g., 200 nM Cdc42, 10 µM PIP2) in polymerization buffer.

-

Add Wiskostatin at various concentrations (or DMSO as a vehicle control) to the protein mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the polymerization reaction by adding the actin master mix.

-

Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

The rate of actin polymerization is determined from the slope of the fluorescence curve in the linear phase.

Experimental Workflow Diagram:

Cellular ATP Level Measurement

This protocol describes how to measure the effect of Wiskostatin on cellular ATP levels.

Materials:

-

Cell line of interest (e.g., MDCK, HeLa)

-

Cell culture medium

-

Wiskostatin (dissolved in DMSO)

-

ATP measurement kit (e.g., luciferase-based assay)

-

Luminometer

-

Cell lysis buffer

Procedure:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with various concentrations of Wiskostatin (or DMSO as a control) for the desired time periods (e.g., 15, 30, 60 minutes).

-

After treatment, wash the cells with PBS and then lyse the cells according to the ATP measurement kit protocol.

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase-based ATP detection reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates.

-

Normalize the ATP levels to the total protein concentration of each sample.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton in response to Wiskostatin treatment.

Materials:

-

Cells grown on coverslips

-

Wiskostatin (dissolved in DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Wiskostatin at the desired concentration and for the desired time. Include a DMSO-treated control.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.

-

Incubate the cells with fluorescently labeled phalloidin (diluted in blocking buffer) for 20-30 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Conclusion

Wiskostatin is a powerful chemical inhibitor that has significantly contributed to our understanding of the role of N-WASP in regulating the actin cytoskeleton. Its primary mechanism of action involves the allosteric stabilization of the autoinhibited conformation of N-WASP, thereby preventing Arp2/3 complex activation and subsequent actin polymerization. However, researchers and drug development professionals must exercise caution when using Wiskostatin, particularly in cellular and in vivo studies, due to its significant off-target effects, most notably the depletion of cellular ATP. A thorough understanding of both its on-target mechanism and its off-target liabilities, coupled with the use of appropriate controls and complementary experimental approaches such as genetic knockdowns, is essential for the rigorous interpretation of data generated using this compound. This guide provides the necessary technical information to facilitate the informed and effective use of Wiskostatin in the study of actin cytoskeletal dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]

- 6. advancedbiomatrix.com [advancedbiomatrix.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Wiskostatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wiskostatin is a potent small molecule inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin polymerization. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Wiskostatin. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, signal transduction, and cancer research. This document details the experimental protocols used to identify and characterize Wiskostatin, presents quantitative data on its biological activity, and illustrates the signaling pathways it modulates.

Discovery of Wiskostatin

Wiskostatin was identified through a high-throughput chemical screen utilizing Xenopus laevis egg extracts. This cell-free system recapitulates many complex biological processes, including signal transduction pathways that regulate actin polymerization. The screen was designed to identify compounds that could inhibit actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a known activator of N-WASP.

High-Throughput Screening Workflow

The screening process involved the following key steps:

-

Preparation of Xenopus Egg Extract: A crude, low-speed supernatant of Xenopus eggs was prepared, which is rich in the cellular machinery required for actin polymerization.

-

Assay Setup: The extract was aliquoted into multi-well plates.

-

Compound Addition: A library of diverse small molecules was added to the wells.

-

Initiation of Actin Polymerization: PIP2 was added to stimulate N-WASP-mediated actin polymerization.

-

Detection: Actin polymerization was monitored by measuring the increase in fluorescence of pyrene-labeled actin.

-

Hit Identification: Compounds that significantly inhibited the fluorescence increase were selected as primary hits.

Wiskostatin emerged from this screen as a potent inhibitor of PIP2-induced actin polymerization.

subgraph "cluster_Screening" { label="High-Throughput Screen"; bgcolor="#FFFFFF";

} }

Figure 1: Workflow for the discovery of Wiskostatin.

Chemical Synthesis of Wiskostatin

The chemical name for Wiskostatin is 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol. Its synthesis is a multi-step process starting from carbazole.

Synthesis Protocol

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

-

Dissolve carbazole in dimethylformamide (DMF).

-

Cool the solution to 0°C.

-

Add N-bromosuccinimide (NBS) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Precipitate the product by adding water, then filter and dry.

Step 2: Synthesis of 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

-

Dissolve 3,6-Dibromo-9H-carbazole in an appropriate solvent such as acetone.

-

Add a base, for example, sodium hydroxide pellets.

-

Add (R)-glycidyl-3-nitrobenzenesulfonate or a similar epichlorohydrin derivative dropwise at room temperature.

-

Stir the reaction for several hours.

-

Work up the reaction by removing the solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with aqueous solutions to purify the product.

Step 3: Synthesis of Wiskostatin (3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol)

-

Dissolve 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in a suitable solvent.

-

Add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Purify the final product using column chromatography.

Carbazole [label="Carbazole"]; Dibromocarbazole [label="3,6-Dibromo-9H-carbazole"]; Epoxide_Intermediate [label="3,6-Dibromo-9-(oxiran-2-ylmethyl)\n-9H-carbazole"]; Wiskostatin [label="Wiskostatin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Carbazole -> Dibromocarbazole [label="NBS, DMF"]; Dibromocarbazole -> Epoxide_Intermediate [label="Epichlorohydrin derivative,\nBase"]; Epoxide_Intermediate -> Wiskostatin [label="Dimethylamine"]; }

Figure 2: Synthetic scheme for Wiskostatin.

Mechanism of Action

Wiskostatin inhibits N-WASP by stabilizing its autoinhibited conformation.[1] In its inactive state, the C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) domain of N-WASP, which is responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[1] Wiskostatin binds to a cleft in the GBD, enhancing this autoinhibitory interaction and preventing the release of the VCA domain.[1] This, in turn, prevents the activation of the Arp2/3 complex and subsequent actin polymerization.

N-WASP Activation Signaling Pathway

N-WASP is activated by various upstream signals, most notably the Rho GTPase Cdc42 and PIP2. The binding of activated (GTP-bound) Cdc42 and PIP2 to the GBD of N-WASP induces a conformational change that disrupts the autoinhibitory interaction, exposing the VCA domain. The VCA domain can then recruit and activate the Arp2/3 complex, which nucleates new actin filaments. Wiskostatin's mechanism of action directly counteracts this activation process.

subgraph "cluster_Activation" { label="N-WASP Activation"; bgcolor="#FFFFFF";

} }

Figure 3: N-WASP activation pathway and the inhibitory action of Wiskostatin.

Quantitative Data

The biological activity of Wiskostatin has been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System | Reference |

| N-WASP Inhibition | |||

| IC50 (N-WASP-mediated actin polymerization) | ~5 µM | In vitro | [2] |

| Off-Target Effects | |||

| IC50 (Dynamin inhibition) | 20.7 µM | In vitro | |

| IC50 (Clathrin-mediated endocytosis) | 6.9 µM | Cellular | |

| Cellular Effects | |||

| Inhibition of podosome disassembly | 5 µM | Murine monocyte cell line | |

| Decrease in cellular ATP levels | Dose-dependent | MDCK cells | [3] |

Table 1: Quantitative Activity of Wiskostatin

Key Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is used to measure the effect of Wiskostatin on N-WASP-mediated actin polymerization in vitro.

Materials:

-

Monomeric pyrene-labeled actin

-

Unlabeled actin

-

Recombinant N-WASP protein

-

Arp2/3 complex

-

Cdc42 (pre-loaded with GTPγS)

-

PIP2 vesicles

-

Wiskostatin (dissolved in DMSO)

-

Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

-

Fluorometer

Protocol:

-

Prepare a master mix of actin (typically 5-10% pyrene-labeled) in polymerization buffer on ice.

-

In a fluorometer cuvette, combine N-WASP, Arp2/3 complex, and the activators (Cdc42-GTPγS and PIP2).

-

Add Wiskostatin or DMSO (vehicle control) to the cuvette and incubate for a few minutes.

-

Initiate the polymerization reaction by adding the actin master mix to the cuvette.

-

Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.

-

The rate of actin polymerization is determined from the slope of the fluorescence curve.

Cellular ATP Level Measurement

This protocol is used to assess the off-target effect of Wiskostatin on cellular energy metabolism.

Materials:

-

Madin-Darby canine kidney (MDCK) cells or other suitable cell line

-

Wiskostatin

-

Cell lysis buffer

-

ATP measurement kit (e.g., luciferase-based)

-

Luminometer

Protocol:

-

Plate cells in a multi-well plate and grow to confluence.

-

Treat the cells with varying concentrations of Wiskostatin or DMSO for the desired time periods.

-

Lyse the cells according to the ATP measurement kit protocol.

-

Measure the luminescence of the cell lysates using a luminometer.

-

Calculate the ATP concentration relative to the protein concentration in each sample and normalize to the vehicle-treated control.

Conclusion

Wiskostatin is a valuable chemical tool for studying the role of N-WASP in various cellular processes. Its discovery through a cell-free high-throughput screen highlights the power of this approach for identifying modulators of complex biological pathways. While its off-target effect on cellular ATP levels necessitates careful experimental design and interpretation of results, Wiskostatin remains a widely used inhibitor for dissecting the intricacies of actin cytoskeleton regulation. This technical guide provides a comprehensive resource for researchers utilizing or interested in the synthesis and application of Wiskostatin.

References

Wiskostatin as an N-WASP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wiskostatin is a cell-permeable small molecule that has been identified as an inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent promotion of actin polymerization through the Arp2/3 complex.[1][2] While it has been utilized as a tool to probe N-WASP function in various cellular processes, it is crucial for researchers to be aware of its significant off-target effects, most notably the induction of cellular ATP depletion and inhibition of dynamin.[1][3] This guide provides a comprehensive technical overview of wiskostatin, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a critical discussion of its specificity.

Mechanism of Action

N-WASP is a key regulator of actin dynamics, integrating upstream signals to control the formation of actin filaments. In its inactive state, N-WASP exists in an autoinhibited conformation where the C-terminal VCA (Verprolin-homology, Central, and Acidic) domain, responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal GTPase-binding domain (GBD).[4]

Wiskostatin exerts its inhibitory effect by binding to a cleft in the GBD of N-WASP.[2] This binding stabilizes the closed, autoinhibited conformation, preventing the conformational changes required for activation by upstream signals such as Cdc42 and PIP2.[2][4] By locking N-WASP in this inactive state, wiskostatin effectively blocks its ability to engage and activate the Arp2/3 complex, thus inhibiting actin polymerization.[1][2]

Quantitative Inhibitory Data

The following tables summarize the known quantitative data for wiskostatin's inhibitory activities against its primary target and key off-targets.

| Target/Process | Parameter | Value | Reference |

| PIP2-induced Actin Polymerization | EC50 | ~4 µM | [5] |

| Direct Actin Polymerization | IC50 | 140 µM | [2] |

| Dynamin I GTPase Activity | IC50 | 20.7 µM | [1] |

| Clathrin-Mediated Endocytosis | IC50 | 6.9 µM | [1] |

Table 1: Wiskostatin Inhibitory Activity

| Cell Line | Treatment | Effect | Reference |

| Madin-Darby canine kidney (MDCK) cells | 25 µM, 1 hour | ~82% decrease in cellular ATP | [3][6] |

| Madin-Darby canine kidney (MDCK) cells | 50 µM, 1 hour | ~90.6% decrease in cellular ATP | [3][6] |

Table 2: Effect of Wiskostatin on Cellular ATP Levels

Signaling Pathway and Experimental Workflow

N-WASP Signaling Pathway

The following diagram illustrates the canonical N-WASP activation pathway and the inhibitory action of wiskostatin.

Caption: N-WASP activation pathway and wiskostatin inhibition.

Experimental Workflow: Testing Wiskostatin Efficacy

The following diagram outlines a typical workflow for assessing the inhibitory effect of wiskostatin on N-WASP-mediated actin polymerization.

Caption: Workflow for N-WASP actin polymerization assay.

Experimental Protocols

In Vitro N-WASP-Mediated Actin Polymerization Assay

This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory effect of wiskostatin on N-WASP-dependent actin polymerization.

Materials:

-

Purified recombinant N-WASP

-

Purified Arp2/3 complex

-

Pyrene-labeled G-actin

-

G-actin

-

GTPγS-loaded Cdc42 (or other N-WASP activator)

-

PIP2-containing liposomes (optional, for co-activation)

-

Wiskostatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Polymerization buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

-

96-well black microplate

-

Fluorescence plate reader capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing all components except for pyrene-actin. This should include N-WASP, Arp2/3 complex, and activators (Cdc42/PIP2) at their final desired concentrations in polymerization buffer.

-

Wiskostatin Incubation: Aliquot the reagent mix into separate tubes. To each tube, add the desired concentration of wiskostatin or an equivalent volume of DMSO for the control. Incubate at room temperature for 10-15 minutes to allow for wiskostatin to bind to N-WASP.

-

Initiate Polymerization: Add pyrene-labeled G-actin (typically 5-10% of the total actin concentration) to unlabeled G-actin. Add this actin mix to each of the tubes from step 2 to initiate the polymerization reaction. The final concentration of actin is typically in the low micromolar range.

-

Fluorescence Measurement: Immediately transfer the reaction mixtures to the wells of a 96-well black microplate. Place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).

-

Data Acquisition: Measure the increase in pyrene fluorescence over time. Readings should be taken at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (typically 10-30 minutes).

-

Data Analysis: The rate of actin polymerization can be determined from the slope of the linear portion of the fluorescence curve. Plot the polymerization rates against the corresponding wiskostatin concentrations to determine the IC50 value.

Cellular ATP Depletion Assay

This protocol provides a method to assess the off-target effect of wiskostatin on cellular energy levels.

Materials:

-

Cultured cells of interest (e.g., MDCK, HeLa)

-

Wiskostatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ATP determination kit (luciferase-based)

-

Lysis buffer compatible with the ATP assay

-

Luminometer

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Wiskostatin Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of wiskostatin or DMSO (vehicle control). Incubate the cells for the desired time period (e.g., 15, 30, 60 minutes) at 37°C.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Add the appropriate lysis buffer to each well and lyse the cells according to the ATP determination kit manufacturer's instructions.

-

ATP Measurement: Transfer the cell lysates to luminometer-compatible tubes or plates. Add the luciferase-containing reagent from the ATP kit to each sample.

-

Luminometry: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence readings of the wiskostatin-treated samples to the vehicle-treated control to determine the percentage of ATP depletion.

Critical Considerations and Off-Target Effects

While wiskostatin can be a useful tool for studying N-WASP, its off-target effects must be carefully considered, particularly in cell-based assays.

-

ATP Depletion: Wiskostatin has been shown to cause a rapid and significant decrease in cellular ATP levels.[3][7] This can have widespread and non-specific effects on numerous cellular processes that are ATP-dependent, potentially confounding the interpretation of results attributed solely to N-WASP inhibition. It is highly recommended to perform control experiments to measure cellular ATP levels under the same conditions used to assess N-WASP-dependent phenotypes.

-

Dynamin Inhibition: Wiskostatin is also an inhibitor of dynamin, a GTPase involved in endocytosis and membrane trafficking.[1] This inhibitory activity occurs at concentrations similar to those used to inhibit N-WASP in cells. Therefore, phenotypes observed following wiskostatin treatment could be due to the inhibition of dynamin-dependent processes rather than, or in addition to, N-WASP inhibition.

-

Specificity in Cellular Context: Due to these off-target effects, data obtained from cell-based experiments using wiskostatin should be interpreted with caution. It is advisable to complement wiskostatin studies with other approaches, such as siRNA/shRNA-mediated knockdown or genetic knockout of N-WASP, to confirm the specific involvement of N-WASP in the process under investigation.

Conclusion

Wiskostatin is a valuable chemical probe for investigating the role of N-WASP in actin dynamics. Its mechanism of action, involving the stabilization of the autoinhibited conformation of N-WASP, provides a clear molecular basis for its inhibitory activity. However, researchers must remain vigilant of its significant off-target effects, particularly the depletion of cellular ATP and inhibition of dynamin. By employing appropriate controls and complementary experimental approaches, wiskostatin can continue to be a useful tool for dissecting the complex signaling pathways that regulate the actin cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. rupress.org [rupress.org]

- 5. tribioscience.com [tribioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Wiskostatin's Impact on Cellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wiskostatin, a potent inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), is a valuable tool for studying actin dynamics. However, emerging evidence reveals its significant off-target effect of rapidly depleting cellular Adenosine Triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth analysis of Wiskostatin's effect on cellular ATP levels, consolidating quantitative data, detailing experimental protocols, and visualizing the pertinent signaling pathways. Understanding this crucial side effect is paramount for the accurate interpretation of experimental results and for guiding future drug development endeavors.

The N-WASP Signaling Pathway and its Inhibition by Wiskostatin

N-WASP is a key regulator of actin polymerization, a fundamental process in numerous cellular functions such as cell motility, endocytosis, and vesicle trafficking.[1][2] It acts as a scaffold protein, integrating upstream signals to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments.[1][2]

The activity of N-WASP is tightly regulated by an autoinhibitory conformation. Wiskostatin exerts its inhibitory effect by binding to N-WASP and stabilizing this closed, inactive state.[3] This prevents the conformational changes required for N-WASP to engage with and activate the Arp2/3 complex, thereby blocking downstream actin polymerization.[3]

The Effect of Wiskostatin on Cellular ATP Levels

Contrary to its intended specific mechanism of action, multiple studies have demonstrated that Wiskostatin induces a rapid, profound, and irreversible decrease in cellular ATP levels.[1][2][4][5] This effect appears to be dose-dependent and occurs within minutes of treatment.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data on the reduction of cellular ATP levels in Madin-Darby canine kidney (MDCK) cells upon treatment with Wiskostatin, as reported by Guerriero and Weisz (2007).[4][5]

| Wiskostatin Concentration (µM) | Treatment Time (minutes) | Cellular ATP Level (% of Control) |

| 10 | 15 | 84%[4][5] |

| 10 | 60 | 81%[4][5] |

| 25 | 15 | 57%[4][5] |

| 25 | 60 | 18%[4][5] |

| 50 | 15 | 30%[4][5] |

| 50 | 60 | 9.4%[4][5] |

Table 1: Dose- and time-dependent effect of Wiskostatin on cellular ATP levels in MDCK cells.

Notably, washout of the drug after a 1-hour treatment did not lead to the recovery of ATP levels, indicating an irreversible effect on cellular energy metabolism within this timeframe.[4][5]

Speculative Mechanisms of ATP Depletion

The precise mechanism by which Wiskostatin depletes cellular ATP remains to be fully elucidated.[4] Researchers have speculated that Wiskostatin may act as a metabolic poison.[4] Due to its aromatic structure, it is hypothesized that Wiskostatin could function as an uncoupler of oxidative phosphorylation, similar to compounds like 2,4-dinitrophenol (DNP).[6] This would involve dissipating the proton gradient across the inner mitochondrial membrane, thereby disrupting ATP synthesis.

However, it is important to note that a study investigating the effect of 10 µM Wiskostatin on cytokinesis found that the observed defects were independent of ATP depletion, suggesting the relationship between Wiskostatin and cellular energy is complex and may be concentration-dependent.[7]

Experimental Protocols

The following section details a generalized protocol for measuring cellular ATP levels using a luminometry-based assay, a common method cited in the literature for quantifying Wiskostatin's effect.[4][5]

Protocol: Measurement of Cellular ATP using a Luminometry-Based Assay

1. Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample.[8][9]

2. Materials:

-

Cells of interest (e.g., MDCK cells)

-

Wiskostatin (and vehicle control, e.g., DMSO)

-

96-well white, opaque-bottom plates

-

Cell lysis buffer

-

ATP assay buffer

-

Luciferin substrate

-

Luciferase enzyme

-

ATP standard for calibration curve

-

Luminometer

3. Experimental Workflow:

4. Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well white, opaque-bottom plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Wiskostatin or vehicle control for the desired time periods.

-

-

Cell Lysis:

-

After treatment, remove the culture medium.

-

Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular ATP.

-

-

ATP Measurement:

-

Prepare the ATP assay working solution by mixing the ATP assay buffer, luciferin substrate, and luciferase enzyme according to the kit's protocol.

-

Add the ATP assay working solution to each well containing the cell lysate.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the experimental samples by interpolating their luminescence values from the standard curve.

-

Normalize the ATP levels of Wiskostatin-treated cells to the vehicle-treated control cells to express the results as a percentage of the control.

-

Conclusion and Recommendations

The available evidence strongly indicates that Wiskostatin's utility as a specific N-WASP inhibitor is compromised by its potent and rapid depletion of cellular ATP.[1][2] This off-target effect has profound implications for a wide range of cellular processes that are ATP-dependent, including but not limited to membrane trafficking, protein synthesis, and cell division.

For researchers utilizing Wiskostatin, it is imperative to:

-

Acknowledge and control for the ATP depletion effect. Concurrent measurement of cellular ATP levels is highly recommended.

-

Use the lowest effective concentration of Wiskostatin for the shortest possible duration.

-

Consider alternative methods for inhibiting N-WASP function, such as genetic approaches (e.g., siRNA, CRISPR/Cas9) or other small molecule inhibitors with a more favorable off-target profile.

For drug development professionals, the case of Wiskostatin serves as a critical reminder of the importance of comprehensive off-target effect profiling, particularly concerning fundamental cellular processes like energy metabolism. Future development of N-WASP inhibitors should prioritize selectivity to avoid the confounding and detrimental effects of ATP depletion. Further research is warranted to definitively elucidate the mechanism by which Wiskostatin disrupts cellular energy homeostasis.

References

- 1. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels [ouci.dntb.gov.ua]

- 2. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Inhibition of cytokinesis by wiskostatin does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. ATP Assays | What is an ATP Assay? [promega.sg]

Wiskostatin: A Technical Guide to its Inhibition of the Arp2/3 Complex via N-WASP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Wiskostatin, a small molecule inhibitor widely utilized in cell biology to probe the function of the actin cytoskeleton. The focus of this document is to detail its mechanism of action, specifically its role in the indirect inhibition of the Actin-related protein 2/3 (Arp2/3) complex through its primary target, the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This guide will cover quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: Indirect Inhibition of the Arp2/3 Complex

Wiskostatin is not a direct inhibitor of the Arp2/3 complex. Instead, it functions by targeting N-WASP, a key Nucleation Promoting Factor (NPF) that activates the Arp2/3 complex to initiate the formation of branched actin networks.[1][2] N-WASP exists in an autoinhibited state through an intramolecular interaction between its GTPase-binding domain (GBD) and its C-terminal VCA (Verprolin-homology, Central, and Acidic) domain.[3] The VCA domain is responsible for binding to actin monomers and the Arp2/3 complex, and in the autoinhibited conformation, this domain is masked.[3][4][5]

Activation of N-WASP occurs upon the binding of upstream signaling molecules, such as Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), to the regulatory domains of N-WASP.[3][6] This binding event induces a conformational change that releases the VCA domain, allowing it to interact with and activate the Arp2/3 complex.[3] The activated Arp2/3 complex then nucleates a new actin filament from the side of an existing filament, leading to the formation of a branched, dendritic actin network.[7]

Wiskostatin's inhibitory action stems from its ability to bind to a cleft within the GBD of N-WASP.[8] This binding stabilizes the autoinhibited conformation of N-WASP, effectively locking the VCA domain in its masked state.[1][8][9][10] By preventing the activation of N-WASP, Wiskostatin indirectly blocks the subsequent activation of the Arp2/3 complex and the formation of branched actin filaments.[1][9][10]

Quantitative Data on Wiskostatin Inhibition

The inhibitory effects of Wiskostatin have been quantified in various in vitro and cellular assays. It is important to note that Wiskostatin has also been shown to have off-target effects, which should be considered when interpreting experimental results.

| Target/Process | Inhibitor | IC50 / EC50 Value | Assay Conditions | Reference |

| N-WASP-mediated actin polymerization | Wiskostatin | ~5 µM | In vitro pyrene-actin polymerization assay with N-WASP and Arp2/3 complex | [1] |

| PIP2-induced actin polymerization | Wiskostatin | EC50 = 4 µM | In vitro assay | [11] |

| Direct actin polymerization | Wiskostatin | IC50 = 140 µM | In vitro pyrene-actin polymerization assay without N-WASP/Arp2/3 | [9] |

| Dynamin | Wiskostatin | IC50 = 20.7 µM | In vitro assay | [1][2] |

| Clathrin-mediated endocytosis | Wiskostatin | IC50 = 6.9 µM | Cellular assay | [1][2] |

| Cytotoxicity (rat L6 cells) | Wiskostatin | IC50 = 3657 nM | Alamar blue assay after 72 hrs | [1] |

Note: The high IC50 for direct actin polymerization highlights Wiskostatin's selectivity for the N-WASP-mediated pathway at lower concentrations.[9] However, its activity against dynamin and endocytosis, along with its reported effects on cellular ATP levels, indicates a lack of absolute specificity in cellular contexts.[1][10][12]

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Arp2/3 Activation and Wiskostatin Inhibition

Caption: Wiskostatin stabilizes the autoinhibited state of N-WASP, preventing its activation.

Logical Flow of Wiskostatin's Inhibitory Mechanism

Caption: Logical cascade of events from Wiskostatin binding to inhibition of actin polymerization.

Experimental Workflow: Pyrene-Actin Polymerization Assay

Caption: Workflow for assessing Wiskostatin's inhibitory effect using a pyrene-actin assay.

Experimental Protocols

Pyrene-Actin Polymerization Assay for N-WASP/Arp2/3 Inhibition

This protocol is a standard method to measure the kinetics of actin polymerization in vitro and is well-suited for determining the inhibitory activity of compounds like Wiskostatin. The fluorescence of pyrene-labeled actin increases significantly when it incorporates into a polymer, providing a real-time readout of filament formation.[9][13][14]

Materials:

-

Pyrene-labeled G-actin (typically 5-10% of total actin)

-

Unlabeled G-actin

-

Purified N-WASP protein

-

Purified Arp2/3 complex

-

Wiskostatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[13]

-

10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0)[13]

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm[13][15]

-

Low-volume cuvettes

Procedure:

-

Preparation of Monomeric Actin:

-

Thaw aliquots of pyrene-labeled and unlabeled G-actin on ice.

-

Mix to achieve the desired percentage of labeling (e.g., 10%).

-

Keep the actin in G-buffer on ice to prevent spontaneous polymerization. The final concentration in the assay is typically 2-4 µM.[16]

-

-

Reaction Mix Preparation:

-

In a microcentrifuge tube on ice, prepare the reaction mix. For a 100 µL final volume, combine:

-

-

Initiation of Polymerization:

-

Transfer the reaction mix to a fluorometer cuvette.

-

Place the cuvette in the fluorometer and record a baseline fluorescence for 1-2 minutes.

-

Initiate polymerization by adding 1/10th the volume of 10x KMEI buffer and mix quickly but gently to avoid bubbles.[13]

-

-

Data Acquisition:

-

Immediately begin recording the fluorescence intensity over time.

-

Continue recording until the fluorescence signal reaches a plateau, indicating the reaction has reached steady state.

-

-

Data Analysis:

-

Plot fluorescence intensity (in arbitrary units) versus time (in seconds).

-

The maximum rate of polymerization is determined by finding the steepest slope of the polymerization curve.

-

Compare the maximum polymerization rates of reactions containing Wiskostatin to the DMSO control to determine the extent of inhibition.

-

An IC50 value can be calculated by plotting the percent inhibition against the log of Wiskostatin concentration and fitting the data to a dose-response curve.

-

Caveats and Off-Target Effects

Conclusion

Wiskostatin serves as a potent chemical inhibitor of N-WASP-mediated actin polymerization. Its mechanism of action, which involves the stabilization of N-WASP's autoinhibited conformation, provides an effective means to indirectly inhibit the Arp2/3 complex. This makes it a useful tool for dissecting the roles of the N-WASP/Arp2/3 pathway in various cellular processes like cell migration, endocytosis, and pathogen motility. However, researchers and drug development professionals must remain cognizant of its significant off-target effects, especially the depletion of cellular ATP, which can complicate the interpretation of in vivo data. When used with appropriate controls and complementary approaches, Wiskostatin remains a valuable compound in the arsenal of tools available to study the dynamic regulation of the actin cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. N-WASP and the Arp2/3 Complex Are Critical Regulators of Actin in the Development of Dendritic Spines and Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of another actin-related protein (Arp) 2/3 complex binding site in neural Wiskott-Aldrich syndrome protein (N-WASP) that complements actin polymerization induced by the Arp2/3 complex activating (VCA) domain of N-WASP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pollardlab.yale.edu [pollardlab.yale.edu]

- 7. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tribioscience.com [tribioscience.com]

- 12. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 14. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 15. Actin polymerisation assay [wwwuser.gwdguser.de]

- 16. pollardlab.yale.edu [pollardlab.yale.edu]

- 17. Inhibition of cytokinesis by wiskostatin does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of cytokinesis by wiskostatin does not rely on N-WASP/Arp2/3 complex pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Wiskostatin's Impact on Dynamin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wiskostatin, initially identified as a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), has emerged as a significant modulator of dynamin function. This technical guide provides an in-depth analysis of Wiskostatin's effects on the large GTPase dynamin, a key protein in endocytosis and membrane fission. While Wiskostatin's primary target is the regulation of actin polymerization via N-WASP, it exhibits a notable off-target activity by directly inhibiting dynamin's GTPase activity. This inhibition has profound consequences for clathrin-mediated endocytosis. However, a critical consideration in cellular studies is Wiskostatin's potent and irreversible depletion of cellular ATP, which can indirectly affect numerous cellular processes, including dynamin function. This guide dissects the direct, ATP-independent effects of Wiskostatin on purified dynamin from its indirect, ATP-dependent effects observed in cellular assays. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers investigating dynamin-related cellular processes and for professionals in drug development exploring dynamin as a therapeutic target.

Introduction

Dynamin is a large GTPase renowned for its essential role in scissoring nascent vesicles from the plasma membrane during endocytosis. Its function is intrinsically linked to its ability to oligomerize into helical collars at the necks of budding vesicles and utilize the energy from GTP hydrolysis to drive membrane fission.[1][2] The intricate regulation of dynamin activity is crucial for a myriad of cellular processes, including nutrient uptake, synaptic vesicle recycling, and signal transduction.

Wiskostatin is a small molecule that was first characterized as a specific inhibitor of N-WASP, a key activator of the Arp2/3 complex which promotes actin nucleation.[3] It functions by stabilizing the autoinhibited conformation of N-WASP.[3] Subsequent research, however, has revealed that Wiskostatin also acts as a direct inhibitor of dynamin.[3][4] This dual activity, coupled with its profound impact on cellular energy homeostasis, necessitates a careful and nuanced interpretation of experimental results obtained using this compound.

This guide aims to provide a detailed technical overview of Wiskostatin's impact on dynamin function, with a clear distinction between its direct and indirect effects.

Quantitative Data on Wiskostatin's Efficacy

The inhibitory effects of Wiskostatin on both its primary target, N-WASP, and its off-target, dynamin, have been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

Table 1: Wiskostatin's Inhibitory Activity

| Target/Process | IC50/EC50 | Assay Type | Reference |

| Dynamin I GTPase Activity | 20.7 µM | In vitro GTPase assay | [4] |

| Clathrin-Mediated Endocytosis | 6.9 µM | Transferrin uptake assay | [3] |

| N-WASP-mediated actin polymerization | ~4 µM | PIP2-induced actin polymerization |

Table 2: Wiskostatin's Effect on Cellular ATP Levels

| Wiskostatin Concentration | Time of Treatment | Cell Type | % of Control ATP Levels | Reference |

| 10 µM | 15 min | MDCK | 84% | [5] |

| 10 µM | 1 h | MDCK | 81% | [5] |

| 25 µM | 15 min | MDCK | 57% | [5] |

| 25 µM | 1 h | MDCK | 18% | [5] |

| 50 µM | 15 min | MDCK | 30% | [5] |

| 50 µM | 1 h | MDCK | 9.4% | [5] |

Signaling and Mechanistic Pathways

To visualize the complex interplay of molecules involved in dynamin-mediated endocytosis and the points of intervention by Wiskostatin, the following diagrams are provided in the DOT language for use with Graphviz.

Dynamin-Mediated Clathrin-Dependent Endocytosis

This pathway illustrates the key steps and molecular players in the formation of a clathrin-coated vesicle, a process critically dependent on dynamin's function.

Caption: Dynamin-mediated endocytosis pathway.

Wiskostatin's Dual Impact on Cellular Processes

This diagram illustrates the two primary mechanisms by which Wiskostatin affects cellular functions: direct inhibition of N-WASP and dynamin, and the indirect consequences of ATP depletion.

Caption: Wiskostatin's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of purified dynamin by detecting the release of inorganic phosphate (Pi).

Materials:

-

Purified dynamin I

-

GTP solution (1 mM)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2

-

Malachite Green Reagent: Prepare fresh by mixing 3 volumes of 0.045% Malachite Green in water with 1 volume of 4.2% ammonium molybdate in 4 N HCl. Add Tween-20 to a final concentration of 0.01%.

-

Wiskostatin stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and purified dynamin (e.g., 0.5 µM final concentration).

-

Add varying concentrations of Wiskostatin or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate.

-

Initiate the reaction by adding GTP to a final concentration of 100 µM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

-

Calculate the GTPase activity and determine the IC50 value for Wiskostatin.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This assay quantifies the rate of clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

Materials:

-

Adherent cells cultured on coverslips

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

-

Wiskostatin stock solution (in DMSO)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and grow to sub-confluency.

-

Wash the cells with PBS and starve them in serum-free medium for 1 hour at 37°C to deplete endogenous transferrin.

-

Pre-treat the cells with varying concentrations of Wiskostatin or DMSO for a specified time (e.g., 30 minutes) at 37°C.

-

Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.

Cellular ATP Level Measurement (Bioluminescence Assay)

This assay determines the intracellular ATP concentration using a luciferase-based reaction that produces light in proportion to the amount of ATP present.

Materials:

-

Cultured cells in a multi-well plate

-

Wiskostatin stock solution (in DMSO)

-

ATP bioluminescence assay kit (containing cell lysis reagent and luciferase/luciferin substrate)

-

Luminometer

Procedure:

-

Seed cells in a white-walled, clear-bottom 96-well plate and culture overnight.

-

Treat the cells with varying concentrations of Wiskostatin or DMSO for the desired time points.

-

Equilibrate the plate and the ATP assay reagents to room temperature.

-

Add the cell lysis reagent provided in the kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.

-

Add the luciferase/luciferin substrate solution to each well.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the cell lysates.

-

Normalize the ATP levels to the number of cells or total protein concentration.

Discussion and Conclusion

Wiskostatin presents a complex pharmacological profile with significant implications for the study of dynamin. The available data strongly indicate that Wiskostatin directly inhibits dynamin's GTPase activity, as evidenced by an IC50 of 20.7 µM in in vitro assays using purified protein.[3][4] This direct inhibition likely contributes to the observed potent blockade of clathrin-mediated endocytosis in cellular contexts (IC50 = 6.9 µM).[3]

However, the profound and irreversible depletion of cellular ATP by Wiskostatin at concentrations overlapping with those required for dynamin inhibition complicates the interpretation of in-cell experiments.[5] ATP is essential for numerous cellular functions, including the maintenance of membrane potential, kinase activities that regulate endocytic components, and the overall cellular machinery that supports endocytosis. Therefore, attributing the entire inhibitory effect of Wiskostatin on endocytosis in living cells solely to direct dynamin inhibition is challenging. It is plausible that the potent inhibition of endocytosis at a lower concentration (6.9 µM) compared to the in vitro dynamin GTPase inhibition (20.7 µM) reflects a synergistic effect of direct dynamin inhibition and cellular energy depletion.

For researchers and drug development professionals, these findings underscore the critical importance of careful experimental design and data interpretation when using Wiskostatin as a chemical probe. To specifically investigate the role of dynamin, it is advisable to:

-

Utilize in vitro reconstituted systems with purified dynamin to study the direct effects of Wiskostatin in an ATP-independent manner.

-

Employ Wiskostatin analogues that may inhibit dynamin without affecting cellular ATP levels, should such compounds become available.[4]

-

Concurrently measure cellular ATP levels in any in-cell experiment using Wiskostatin to assess the contribution of energy depletion to the observed phenotype.

-

Corroborate findings from Wiskostatin treatment with other, more specific methods of dynamin inhibition, such as siRNA-mediated knockdown or the use of other dynamin inhibitors with different off-target profiles.

References

Wiskostatin: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of Wiskostatin, a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This document details its mechanism of action, off-target effects, and provides methodologies for key experiments, aiming to serve as a valuable resource for researchers in cell biology and drug development.

Chemical Properties of Wiskostatin

Wiskostatin is a cell-permeable, N-alkylated carbazole derivative.[1] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₈Br₂N₂O | [1][2] |

| Molecular Weight | 426.15 g/mol | [1][2][3] |

| CAS Number | 253449-04-6 | [1][2] |

| Appearance | White to off-white solid | [1][4] |

| Purity | ≥95% - ≥99% (by HPLC) | [1][2] |

| Solubility | Soluble in DMSO (up to 100 mM) | [2][5] |

| Storage | Store at -20°C | [1][3] |

| SMILES String | Brc1cc2c(--INVALID-LINK--CC(O)CN(C)C)cc1 | [1] |

| InChI Key | XUBJEDZHBUPBKL-UHFFFAOYSA-N | [1] |

Mechanism of Action

Primary Target: N-WASP Inhibition

Wiskostatin is a selective inhibitor of N-WASP, a key regulator of actin polymerization.[2][3] It functions by binding to a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP.[3][6] This interaction stabilizes the autoinhibited conformation of N-WASP, preventing its activation by upstream signals such as Cdc42 and PIP₂.[3] By locking N-WASP in this inactive state, Wiskostatin effectively blocks the activation of the Arp2/3 complex, which is essential for the nucleation of new actin filaments.[2]

Off-Target Effects

While a potent N-WASP inhibitor, Wiskostatin has been documented to have significant off-target effects, which are crucial to consider in experimental design and data interpretation.

-

ATP Depletion : Wiskostatin treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels.[7] This effect appears to be dose-dependent and can globally impact cellular functions, including membrane transport.[7][8]

-

Dynamin Inhibition : It has been identified as an inhibitor of dynamin, with an IC₅₀ value of 20.7 µM.

-

Clathrin-Mediated Endocytosis Inhibition : Wiskostatin is also a potent inhibitor of clathrin-mediated endocytosis, with an IC₅₀ of 6.9 µM.

Biological Activity

The biological activity of Wiskostatin has been quantified in various assays, highlighting its potency against both its primary target and off-target cellular processes.

| Activity | IC₅₀ / EC₅₀ Value | Citations |

| N-WASP Inhibition (PIP₂-induced actin polymerization) | EC₅₀ ~ 4 µM | [2] |

| Dynamin Inhibition | IC₅₀ = 20.7 µM | |

| Clathrin-Mediated Endocytosis Inhibition | IC₅₀ = 6.9 µM | |

| Actin Polymerization (direct) | IC₅₀ = 140 µM |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Wiskostatin.

Pyrene-Actin Polymerization Assay

This assay is used to measure the effect of Wiskostatin on N-WASP-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.

Methodology:

-

Protein Preparation : Purify recombinant N-WASP, Arp2/3 complex, and actin. Label a fraction of the actin with pyrene iodoacetamide.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).

-

Assay :

-

In a fluorometer cuvette, combine N-WASP, Arp2/3 complex, and pyrene-labeled actin in the reaction buffer.

-

Add Wiskostatin (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

-

Initiate polymerization by adding ATP.

-

Monitor the increase in pyrene fluorescence over time (Excitation: 365 nm, Emission: 407 nm).

-

-

Data Analysis : The rate of polymerization is determined from the slope of the fluorescence curve.

Cellular ATP Level Measurement

This protocol details a method to quantify the effect of Wiskostatin on cellular ATP levels using a luciferase-based assay.

Methodology:

-

Cell Culture : Plate cells (e.g., HeLa or MDCK) in multi-well plates and grow to the desired confluency.

-

Treatment : Treat the cells with varying concentrations of Wiskostatin or a vehicle control (DMSO) for the desired time periods. A positive control for ATP depletion (e.g., sodium azide and 2-deoxyglucose) should be included.

-

Cell Lysis :

-

Harvest the cells and wash with PBS.

-

Lyse the cells in boiling distilled water for 10 minutes to inactivate ATPases.

-

Clarify the lysates by centrifugation.

-

-

ATP Quantification :

-

Use a commercial ATP determination kit (e.g., luciferase-based).

-

Measure the luminescence using a luminometer.

-

-

Data Analysis : Normalize the ATP levels of treated cells to those of the vehicle-treated control cells.

Logical Relationship of Wiskostatin's Effects

The following diagram illustrates the relationship between Wiskostatin's intended inhibitory action and its observed off-target effects, which can lead to broader cellular consequences.

Conclusion

Wiskostatin is an invaluable tool for studying the roles of N-WASP and the Arp2/3 complex in actin-dependent cellular processes. However, its significant off-target effects, particularly the induction of cellular ATP depletion, necessitate careful experimental design and the inclusion of appropriate controls. Researchers utilizing Wiskostatin should be mindful of these polypharmacological effects to ensure accurate interpretation of their results. This guide provides a foundational understanding of Wiskostatin's chemical properties and biological activities to aid in its effective and responsible use in a research setting.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. medchemexpress.com [medchemexpress.com]

early studies on Wiskostatin's biological activity

An In-depth Technical Guide to the Early Biological Activity of Wiskostatin

Introduction

Wiskostatin is a small molecule inhibitor that was first identified as a potent and selective inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1] Early research on Wiskostatin focused on its ability to modulate the actin cytoskeleton by targeting N-WASP, a key regulator of actin polymerization through the Arp2/3 complex. These initial studies were pivotal in understanding the role of N-WASP in various cellular processes, including cell motility, membrane trafficking, and the formation of specialized actin structures. This guide provides a technical overview of the early studies that characterized the biological activity of Wiskostatin, with a focus on its mechanism of action, quantitative data from key experiments, and the experimental protocols used.

Mechanism of Action: Stabilization of Autoinhibited N-WASP

The primary mechanism of action of Wiskostatin is the stabilization of the autoinhibited conformation of N-WASP.[2] In its inactive state, N-WASP exists in a closed conformation where the C-terminal VCA (verprolin homology, cofilin homology, and acidic) domain, responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the GTPase-binding domain (GBD).[2] Wiskostatin was found to interact with a cleft in the GBD, which enhances the stability of this autoinhibited state.[2] By locking N-WASP in its inactive conformation, Wiskostatin prevents its activation by upstream signals such as Cdc42 and PIP2 (phosphatidylinositol 4,5-bisphosphate), thereby inhibiting the subsequent activation of the Arp2/3 complex and actin polymerization.[3][4]

Caption: Wiskostatin's mechanism of action on the N-WASP signaling pathway.

Quantitative Data from Early Studies

The initial characterization of Wiskostatin's biological activity yielded quantitative data on its potency and selectivity. The following tables summarize these key findings.

| Parameter | Value | Cell/System | Notes | Reference |

| IC₅₀ (N-WASP Inhibition) | ~5-10 µM | In vitro | Inhibition of N-WASP-mediated Arp2/3 activation. | [4] |

| IC₅₀ (Clathrin-mediated endocytosis) | 6.9 µM | Cellular assay | Potent inhibition of this cellular process. | |

| IC₅₀ (Dynamin Inhibition) | 20.7 µM | In vitro | Indicates some off-target activity at higher concentrations. | [1] |

| IC₅₀ (Actin Polymerization) | 140 µM | In vitro | Direct inhibition of actin polymerization only at high concentrations, suggesting specificity for N-WASP at lower concentrations. | [3] |

| EC₅₀ (PIP₂-induced actin polymerization) | ~4 µM | In vitro | Effective inhibition of PIP₂-mediated N-WASP activation leading to actin polymerization. |

Table 1: In Vitro and Cellular Inhibitory Concentrations of Wiskostatin

| Cellular Process | Wiskostatin Concentration | Incubation Time | Effect | Cell Line | Reference |

| Apical Biosynthetic Traffic | 10-50 µM | 2 hours | Dose-dependent decrease in accumulation of sialylated HA. | Madin-Darby canine kidney (MDCK) | [1] |

| Podosome Disassembly | 5 µM | 5-15 minutes | Reduction in the number of cells with podosomes. | RAW/LR5 (murine monocyte) | [1] |

| Phagocytosis of EIgG | 5 µM | 5 minutes | Inhibition of phagocytosis. | Bone marrow-derived macrophages (BMM) and RAW/LR5 | [1] |

| Dendritic Spine and Synapse Formation | 2 or 5 µM | Not specified | Dose-dependent decrease in the number of dendritic spines and excitatory synapses. | Hippocampal neurons | [4] |

Table 2: Effects of Wiskostatin on Various Cellular Processes

Caveat: Off-Target Effects

Later studies revealed that Wiskostatin has significant off-target effects, most notably causing a rapid, profound, and irreversible decrease in cellular ATP levels.[5][6] This effect is dose-dependent and can globally perturb cellular functions that are not directly related to N-WASP, such as membrane transport.[5][7] This finding necessitates careful interpretation of in vivo data and the use of appropriate controls.

| Wiskostatin Concentration | Incubation Time | ATP Level Reduction | Cell Line | Reference |

| 10 µM | 1 hour | ~20% | MDCK | [7] |

| 25 µM | 1 hour | ~80% | MDCK | [7] |

Table 3: Dose-Dependent Effect of Wiskostatin on Cellular ATP Levels

Caption: Experimental workflow for assessing on-target versus off-target effects of Wiskostatin.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay was used to determine the effect of Wiskostatin on N-WASP-mediated actin polymerization.

-

Objective: To measure the rate of actin polymerization in the presence of N-WASP, Arp2/3 complex, and Wiskostatin.

-

Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into actin filaments. This change in fluorescence is monitored over time to determine the kinetics of polymerization.

-

Reagents:

-

G-actin (monomeric actin), with a percentage labeled with pyrene.

-

Recombinant full-length N-WASP.

-

Purified Arp2/3 complex.

-

Wiskostatin or DMSO (vehicle control).

-

Polymerization buffer (e.g., containing KCl, MgCl₂, EGTA, and Tris-HCl).

-

-

Protocol:

-

Prepare a reaction mixture containing actin (e.g., 1.5 µM), Arp2/3 complex (e.g., 60 nM), and full-length N-WASP (e.g., 400 nM) in polymerization buffer.[3]

-

Add Wiskostatin at various concentrations (e.g., 10 µM) or an equivalent volume of DMSO to the reaction mixtures.[3]

-

Initiate polymerization by adding ATP.

-

Immediately measure the fluorescence intensity over time using a fluorometer, with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm and ~407 nm, respectively).

-

The maximum rate of polymerization is calculated from the slope of the fluorescence curve.

-

Cellular ATP Level Measurement

This assay was employed to investigate the off-target effects of Wiskostatin on cellular energy homeostasis.

-

Objective: To quantify the total cellular ATP concentration following treatment with Wiskostatin.

-

Principle: A luciferase-based assay is commonly used, where the light produced by the reaction of luciferase with ATP and luciferin is proportional to the ATP concentration.

-

Reagents:

-

Cell line (e.g., MDCK cells).

-

Wiskostatin at various concentrations (e.g., 10, 25, 50 µM) and vehicle control (DMSO).[7]

-

ATP extraction buffer (e.g., containing trichloroacetic acid).

-

Luciferase-based ATP assay kit.

-

-

Protocol: